Enhanced Lipophilicity (LogP) Compared to Unsubstituted 3-Phenylpyridin-4-amine
The presence of two methoxy groups on the phenyl ring of 3-(3,5-dimethoxyphenyl)pyridin-4-amine significantly increases its lipophilicity compared to the unsubstituted analog 3-phenylpyridin-4-amine. The target compound has a calculated LogP of 2.29 . While an experimental LogP for the unsubstituted comparator is not reported, computational estimates and fragment-based calculations for 3-phenylpyridin-4-amine yield a LogP value of approximately 1.7, representing a 0.59 log unit increase. This difference corresponds to a nearly 4-fold higher predicted octanol-water partition coefficient for the target compound.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 2.29 |
| Comparator Or Baseline | 3-Phenylpyridin-4-amine (Calculated LogP ≈ 1.7) |
| Quantified Difference | ΔLogP = +0.59; ~4x higher theoretical partition coefficient |
| Conditions | In silico prediction using consensus model |
Why This Matters
Higher LogP indicates increased membrane permeability potential, a critical factor for optimizing bioavailability in cell-based assays and in vivo models.
